4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Overview
Description
4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, a piperazine moiety, and a thione group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the alkylation of the triazole with 4-methylpiperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazino)benzaldehyde: Shares the piperazine moiety but differs in the presence of an aldehyde group.
4-(4-Methylpiperazino)aniline: Contains a similar piperazine structure but with an aniline group instead of a triazole ring.
Uniqueness
4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is unique due to its combination of a triazole ring, piperazine moiety, and thione group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5S/c1-12-5-3-4-6-13(12)20-14(16-17-15(20)21)11-19-9-7-18(2)8-10-19/h3-6H,7-11H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGINHLKFNNKPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CN3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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